![molecular formula C11H17NO2 B14378753 3-[3-(Pyridin-3-YL)propoxy]propan-1-OL CAS No. 90054-99-2](/img/structure/B14378753.png)
3-[3-(Pyridin-3-YL)propoxy]propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Pyridin-3-YL)propoxy]propan-1-OL is an organic compound that features a pyridine ring attached to a propoxy group, which is further connected to a propanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Pyridin-3-YL)propoxy]propan-1-OL typically involves the reaction of pyridine derivatives with propanol derivatives under specific conditions. One common method involves the use of 3-pyridylpropanol as a starting material, which undergoes a series of reactions including addition, oximization, and esterification . The reaction conditions are generally moderate, ensuring high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial in scaling up the synthesis for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Pyridin-3-YL)propoxy]propan-1-OL can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
3-[3-(Pyridin-3-YL)propoxy]propan-1-OL has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of pyridylalcohols, which exhibit hypoglycemic activity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of coordination polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-[3-(Pyridin-3-YL)propoxy]propan-1-OL involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-[3-(Pyrazol-1-yl)propoxy]propan-1-ol: This compound has a similar structure but features a pyrazole ring instead of a pyridine ring.
3-(Pyridin-4-yl)propan-1-ol: Another similar compound with the pyridine ring attached at a different position.
3-(Pyrrolidin-1-yl)propan-1-ol: This compound contains a pyrrolidine ring instead of a pyridine ring.
Uniqueness
3-[3-(Pyridin-3-YL)propoxy]propan-1-OL is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
90054-99-2 |
|---|---|
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
3-(3-pyridin-3-ylpropoxy)propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c13-7-3-9-14-8-2-5-11-4-1-6-12-10-11/h1,4,6,10,13H,2-3,5,7-9H2 |
Clave InChI |
GFVURXJAINAPSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CCCOCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)
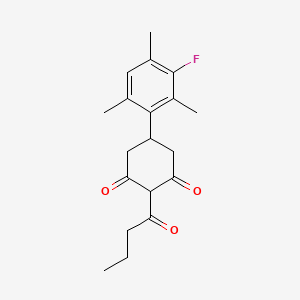
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]pentane-2,4-dione](/img/structure/B14378675.png)
![1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14378676.png)
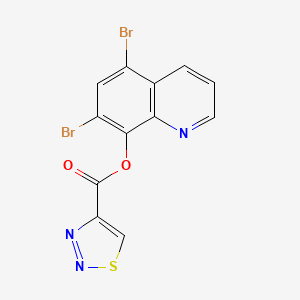
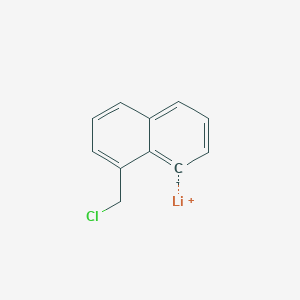
![N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide](/img/structure/B14378689.png)
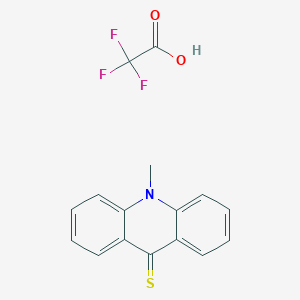
![4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14378695.png)
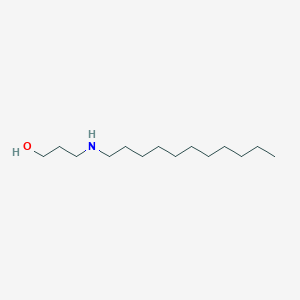
![1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene](/img/structure/B14378710.png)
![2,3,4-Trimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14378712.png)
![2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one](/img/structure/B14378719.png)

